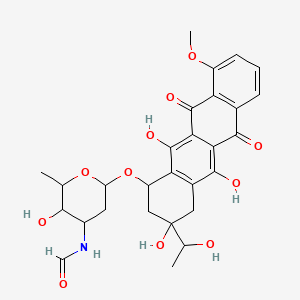

Baumycin C2

Vue d'ensemble

Description

Molecular Structure Analysis

The Baumycin C2 molecule contains a total of 75 bond(s). There are 44 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 3 ten-membered ring(s), 1 secondary amide(s) (aliphatic), 2 ketone(s) (aromatic), 3 hydroxyl group(s), 2 aromatic hydroxyl(s), 2 secondary alcohol(s) .Physical And Chemical Properties Analysis

Baumycin C2 is a yellow solid with a molecular weight of 747 Da. It contains a total of 75 bond(s), including 44 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 3 ten-membered ring(s), 1 secondary amide(s) (aliphatic), 2 ketone(s) (aromatic), 3 hydroxyl group(s), 2 aromatic hydroxyl(s), 2 secondary alcohol(s) .Applications De Recherche Scientifique

Microbial Engineering for Organic Acid Production

Field

This research falls under the field of Biochemical Engineering and Microbiology .

Application Summary

Baumycin C2, as an organic acid, can be produced through microbial engineering. Organic acids are widely used in food, pharmaceutical, plastic, and chemical industries .

Methods of Application

Microbial cell factories provide a promising approach for achieving the sustainable production of organic acids. Multiple metabolic engineering strategies have been developed to reprogram microbial cell factories to produce organic acids .

Results

The strategies mainly center on improving the catalytic efficiency of the enzymes to increase the conversion rate, balancing the multi-gene biosynthetic pathways to reduce the byproduct formation, strengthening the metabolic flux to promote the product biosynthesis, optimizing the metabolic network to adapt the environmental conditions and enhancing substrate utilization to broaden the substrate spectrum .

Antitumor Antibiotics Production

Field

This research falls under the field of Pharmacology and Oncology .

Application Summary

Baumycin C2 is part of the Baumycins group, which are new members of the daunomycin group. These have been isolated from culture broths of Streptomyces sp. No. ME130-A4, which was classified as S. coeruleorubidus .

Methods of Application

The strain ME130-A4 was shake-cultured on a rotary-shaking machine (230 rpm) at 28°C for 7 days in a medium containing 4% sucrose, 2.5% soybean meal, 0.25% NaCl, 0.32% CaCO3 .

Results

The Baumycins, including Baumycin C2, were extracted from the mycelium mass and the culture filtrate with acetone or chloroform and separated into 12 components by silica gel thin-layer chromatography .

Synthesis of Complex Molecules

Field

This research falls under the field of Organic Chemistry and Chemical Synthesis .

Application Summary

Baumycin C2 can be used as a starting material or intermediate in the synthesis of complex molecules. Its unique structure and functional groups make it a valuable compound in organic synthesis .

Methods of Application

The synthesis of complex molecules often involves multiple steps, each requiring specific reagents and conditions. The process may involve reactions such as oxidation, reduction, addition, elimination, substitution, and rearrangement .

Results

The successful synthesis of complex molecules from Baumycin C2 can lead to the production of new compounds with potential applications in various fields such as medicine, materials science, and biochemistry .

Anticancer Research

Application Summary

Baumycin C2, as part of the Baumycins group, has been isolated from culture broths of Streptomyces sp. These compounds are known to have significant biological activity and have gained attention due to their potential uses in anticancer research .

Methods of Application

The potential anticancer properties of Baumycin C2 can be studied using various in vitro and in vivo models. These studies often involve treating cancer cells or tumors with Baumycin C2 and observing its effects on cell proliferation, apoptosis, and other cellular processes .

Results

While specific results for Baumycin C2 are not available, similar compounds have shown promising results in inhibiting the growth of certain types of cancer cells .

Propriétés

IUPAC Name |

N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZCZIPHWGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983048 | |

| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baumycin C2 | |

CAS RN |

64479-55-6 | |

| Record name | Baumycin C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

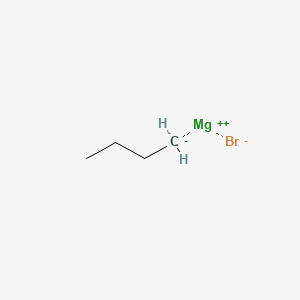

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)